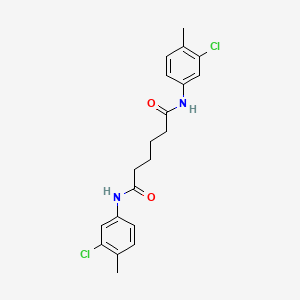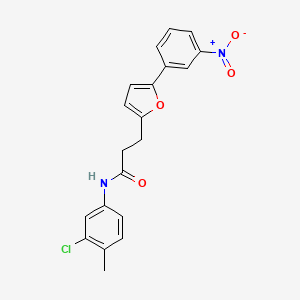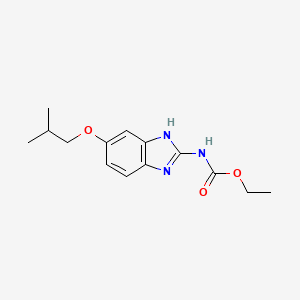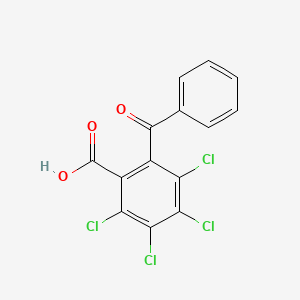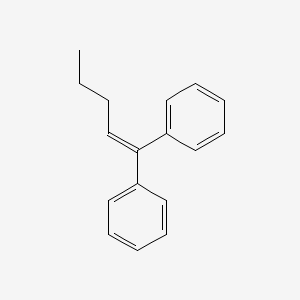![molecular formula C12H15NO2 B11952256 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione CAS No. 16609-38-4](/img/structure/B11952256.png)
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione is a complex organic compound with a unique tricyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of intermediate compounds such as 12-azatricyclo[4.4.3.01,6]trideca-3,8-diene hydrochloride, followed by further chemical modifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral properties.
Mecanismo De Acción
The mechanism of action of 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 12-Azatricyclo[4.4.3.01,6]trideca-3,8-diene hydrochloride
- 8-Azatricyclo[4.3.3.01,6]dodec-3-en-7,9-dione
- 3,4,8,9-Tetramethyl-12-azatricyclo[4.4.3.01,6]trideca-3,8-dien-11,13-dione
Uniqueness
What sets 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione apart is its specific tricyclic structure, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
16609-38-4 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
12-azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione |
InChI |
InChI=1S/C12H15NO2/c14-9-11-5-1-2-6-12(11,10(15)13-9)8-4-3-7-11/h1-2H,3-8H2,(H,13,14,15) |
Clave InChI |
GQWDTBUFUCDDTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC23CC=CCC2(C1)C(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


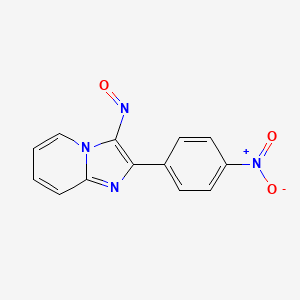
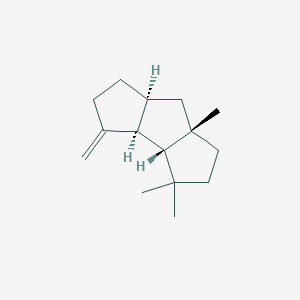
![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)
